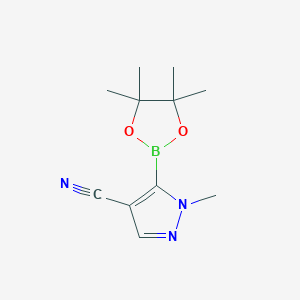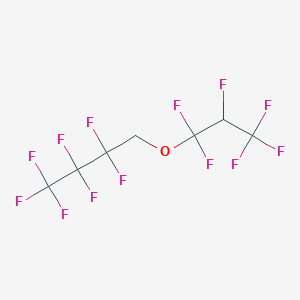
1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether
Descripción general
Descripción
1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether is a chemical compound with the CAS Number: 1184-97-0 . It has a molecular weight of 350.08 . The IUPAC name for this compound is 2,2,3,3,4,4,4-heptafluorobutyl 1,1,2,3,3,3-hexafluoropropyl ether . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3F13O/c8-2(4(11,12)13)5(14,15)21-1-3(9,10)6(16,17)7(18,19)20/h2H,1H2 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.62 . It is a liquid at ambient temperature . The flash point of this compound is 105 .Aplicaciones Científicas De Investigación
1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether has been used in a variety of scientific research applications due to its unique properties. It has been used as a solvent in organic synthesis, as a reagent for the synthesis of other compounds, and as a reactant in various biochemical reactions. It has also been used in the study of drug metabolism, as a stabilizer for proteins, and as a medium for cell cultures. Additionally, this compound has been used in materials science research, such as the development of new polymers and coatings.
Mecanismo De Acción
1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether is an amphiphilic molecule, meaning it has both hydrophobic and hydrophilic regions. This allows it to act as a surfactant, reducing the surface tension of water and other liquids. It also has a high affinity for proteins, allowing it to bind to them and act as a stabilizer. Additionally, this compound has been found to inhibit certain metabolic enzymes, which can be used to study the mechanisms of drug metabolism.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit certain metabolic enzymes, which can be used to study the mechanisms of drug metabolism. It has also been found to have an effect on the permeability of cells, which can be used to study the transport of molecules across cell membranes. Additionally, this compound has been found to have an effect on the expression of certain genes, which can be used to study gene regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether has a number of advantages for use in lab experiments. It is a relatively stable compound, making it easier to store and handle. Additionally, it is soluble in a variety of solvents, making it easier to use in a variety of experiments. Furthermore, it is relatively non-toxic, making it safer to use in experiments.
However, this compound also has some limitations for use in lab experiments. It is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, it is relatively volatile, making it difficult to use in experiments that require long-term storage or stability. Finally, it has a relatively narrow temperature range, making it difficult to use in experiments that require high or low temperatures.
Direcciones Futuras
1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether has a wide range of potential applications, and there are many potential future directions for research. These include further research into its biochemical and physiological effects, as well as its potential applications in drug metabolism and gene regulation. Additionally, further research into its use as a solvent and reagent in organic synthesis, as a stabilizer for proteins, and as a medium for cell cultures could lead to new uses for the compound. Finally, further research into its use in materials science could lead to the development of new polymers and coatings.
Safety and Hazards
This compound is classified as a moderate fire hazard when exposed to heat or flame . The vapour forms an explosive mixture with air and may travel a considerable distance to the source of ignition . Heating may cause expansion or decomposition leading to violent rupture of containers . It is also classified as a Category 3 Flammable Liquid, and it may cause respiratory irritation, skin irritation, and serious eye irritation .
Propiedades
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F13O/c8-2(4(11,12)13)5(14,15)21-1-3(9,10)6(16,17)7(18,19)20/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRARIZTIUSJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F13O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895435 | |
| Record name | 1,1,1,2,2,3,3-Heptafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184-97-0 | |
| Record name | 1,1,1,2,2,3,3-Heptafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



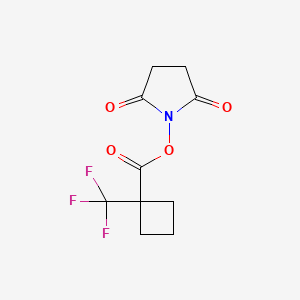
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1471000.png)
![3-(2-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1471002.png)
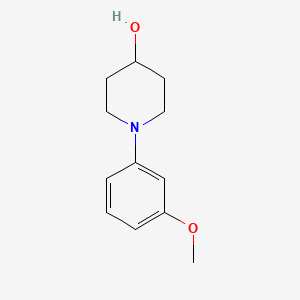
![[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1471004.png)





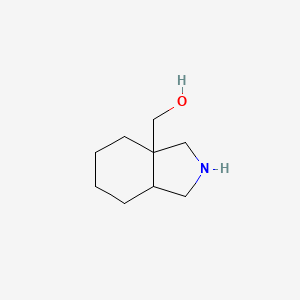
![Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride](/img/structure/B1471018.png)
